N,N'-Diphenylbenzidine
Overview
Description
N,N'-Diphenylbenzidine is a useful research compound. Its molecular formula is C24H20N2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4310. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Materials in Electronics and Photonics
N,N'-Diphenylbenzidine-based derivatives have been researched for their use in electronics, specifically as hole-transporting glass-forming materials. These materials exhibit properties like ionization potentials and high hole drift mobilities, making them suitable for use in devices like light-emitting diodes (LEDs) and other electronic applications (Paspirgelyte et al., 2009).
2. Analytical Chemistry Applications
This compound has been employed in various analytical chemistry methods. For instance, it has been used as an indicator in titrations of xanthates and organotrithiocarbonates, demonstrating its utility in redox determinations (Verma & Kumar, 1977). Additionally, it has been used for the volumetric estimation of uranium with ceric sulphate (Rao et al., 1956) and for the approximate determination of nitrate in agricultural products (Iwamoto et al., 1968).
3. Electrochemical Properties
The electrochemical properties of this compound have been a subject of interest, especially its oxidation processes in different mediums. This research is crucial for understanding its behavior in various chemical environments, which can be applied in developing electrochemical sensors and devices (Debrodt & Heusler, 1982).
4. Synthesis and Characterization
Research has also focused on the synthesis of this compound, exploring different methods and conditions to optimize the yield and efficiency. Such studies provide valuable insights into the material's properties and potential modifications for specific applications (Guo Can-cheng, 2005).
5. Environmental and Health Studies
This compound has been detected in various environmental samples, indicating its widespread use and potential exposure risks. Studies focusing on its environmental presence help in understanding its distribution and potential impacts on health and ecosystems (Wu et al., 2020).
Safety and Hazards
N,N’-Diphenylbenzidine should be kept away from heat and sources of ignition. Empty containers pose a fire risk, so it’s recommended to evaporate the residue under a fume hood . It’s important to avoid ingestion and inhalation, and to avoid contact with skin, eyes, or clothing . Personal protective equipment/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
N,N’-Diphenylbenzidine, also known as sym-Diphenylbenzidine, is a chemical compound with the formula C24H20N2 . It is primarily used as a redox indicator . The primary targets of N,N’-Diphenylbenzidine are the substances that undergo redox reactions, such as nitrites and nitrates .
Mode of Action
The mode of action of N,N’-Diphenylbenzidine is based on its ability to participate in redox reactions. In a study, it was found that N,N’-Diphenylbenzidine can undergo a redox reaction with arsenic (III) oxide . The reaction was first order with respect to each of the reactants, i.e., arsenic (III) oxide and N,N’-Diphenylbenzidine .
Pharmacokinetics
It is known that n,n’-diphenylbenzidine is insoluble in water but soluble in ethyl acetate and boiling toluene . This suggests that its bioavailability could be influenced by the presence of these solvents.
Result of Action
The result of N,N’-Diphenylbenzidine’s action is the indication of redox reactions. It changes color when it gains or loses electrons, providing a visual signal of the reaction’s progress. This makes N,N’-Diphenylbenzidine a valuable tool in analytical chemistry for detecting substances like nitrites and nitrates .
Biochemical Analysis
Biochemical Properties
N,N’-Diphenylbenzidine plays a crucial role in the development and synthesis of proteins
Cellular Effects
It is known to be used in drug discovery to create new medications and increase existing drugs’ efficiency .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be used in synthesizing polymers, such as polyurethanes and polyethylene terephthalate .
Properties
IUPAC Name |
4-(4-anilinophenyl)-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRNXKXKFNHNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060197 | |
Record name | N,N'-Diphenylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |
Record name | N,N'-Diphenylbenzidine | |
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CAS No. |
531-91-9 | |
Record name | Diphenylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Diphenylbenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531919 | |
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Record name | N,N'-Diphenylbenzidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4310 | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N'-Diphenylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylbenzidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.748 | |
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Record name | N,N'-DIPHENYLBENZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IO8V406YP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N'-Diphenylbenzidine?
A1: The molecular formula of this compound is C24H20N2, and its molecular weight is 336.43 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?
A2: Researchers utilize various spectroscopic techniques including UV-Vis spectroscopy [, , , ], fluorescence spectroscopy [, , , ], and 129I Mössbauer spectroscopy [] to characterize this compound and its derivatives. These techniques provide valuable insights into the electronic structure, optical properties, and charge transfer characteristics of the compound.
Q3: What is the ionization potential of this compound derivatives?
A3: Electron photoemission spectra of amorphous layers of this compound derivatives indicate an ionization potential of 5.35 eV. []
Q4: Does this compound exhibit self-association?
A4: Yes, studies using (1)H NMR spectroscopy revealed that this compound exhibits self-association in solution, primarily forming noncovalent dimers. This characteristic is suggested to contribute to its enhanced stability in the liquid phase. []
Q5: How does the dipole moment of N,N'-bis(2,2-diphenylvinyl)-N,N'-diphenylbenzidine (ENA) influence its charge transport properties?
A5: ENA possesses a low dipole moment of 0.86 Debye. [] This results in a minimal dipolar contribution to the energetic disorder, leading to unexpectedly high hole mobilities in doped polymers. The energy width of the density of states (DOS) is primarily determined by van der Waals interactions. []
Q6: How does the incorporation of polystyrene (PS) affect the performance of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) as a hole-transporting layer in OLEDs?
A6: Doping polystyrene (PS) into TPD enhances the uniformity of the TPD film, leading to improved device lifetime. Atomic force microscopy (AFM) analysis confirms the improved film morphology. Devices with a 7:3 ratio of TPD to PS exhibit a fourfold increase in lifetime compared to devices with pure TPD. []
Q7: How does the thermal stability of this compound derivatives impact their use in OLEDs?
A7: this compound, particularly TPD, suffers from relatively low thermal stability. This can lead to morphological changes in the hole-transporting layer during OLED operation, impacting device performance and lifespan. [, ]
Q8: Are there any strategies to improve the thermal stability of this compound-based hole-transporting layers?
A8: Yes, research suggests incorporating LiF into α-NPD layers can enhance thermal stability in OLEDs. This modification was observed to significantly improve device stability at high temperatures (up to 170°C) without negatively impacting quantum efficiency. []
Q9: How is this compound utilized in OLEDs?
A9: this compound and its derivatives, especially TPD and α-NPD, are frequently employed as hole-transporting materials in OLEDs. [, , , , , , ] Their role is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the device.
Q10: How does the concentration of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) in polystyrene (PS) films affect amplified spontaneous emission (ASE)?
A10: Research shows that the ASE threshold and linewidth decrease with increasing TPD concentration in PS films up to 20 wt%. Beyond this concentration, these parameters remain relatively constant. [] The ASE position can be tuned within the range of 413 nm to 421 nm by adjusting the TPD concentration.
Q11: Can the thickness of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) films be used to tune the amplified spontaneous emission (ASE) wavelength?
A11: Yes, varying the thickness of TPD films between 100 nm and 200 nm allows for tuning the ASE position from 404 nm to 417 nm. The observed shifts are attributed to changes in film thickness and the shape of the photoluminescence spectrum. []
Q12: How does doping with rubrene impact the performance of an OLED using N,N'-Bis(3-methyphenyl)-N,N'-diphenylbenzidine (TPD) as the hole transport layer and 8-(quinolinolate)-aluminum(Alq) as the electron transport and host material?
A12: Doping the Alq layer with rubrene in this device structure leads to significant improvements in device efficiency and luminance. The rubrene acts as a potential well, leading to the recombination of charge carriers from quantized energy states, resulting in spectral narrowing and a blue shift in the emission peak energy. [, ]
Q13: How does the choice of anode material affect the performance of microcavity OLEDs using N,N'-di(naphthalene-l-yl)-N,N'-diphenylbenzidine (NPB) as the hole transport layer?
A13: Replacing the conventional ITO anode with a semi-transparent metallic material like gold or silver can enhance light output in microcavity OLEDs. Simulations and experimental results show that aligning the recombination region with the antinode of the standing wave within the cavity is crucial for optimal device performance. []
Q14: Does this compound have applications beyond OLEDs?
A14: While the provided research primarily focuses on OLED applications, this compound also finds use as a reagent in fiber optic chemical sensors. [, ] Its absorbance changes depending on the redox potential, making it suitable for applications like redox titration.
Q15: How is this compound immobilized for use in fiber optic sensors?
A15: this compound can be immobilized within the pores of polymer track membranes (PTMs), such as those made from poly(ethylene terephthalate). These membranes can be further coated with poly(vinyl chloride) to enhance reagent retention and sensor performance. [, ]
Q16: How does gamma-cyclodextrin (γ-CD) interact with this compound (DPB)?
A16: In aqueous solutions, γ-CD forms nanotubes induced by the presence of DPB. These nanotubes can incorporate up to 16 γ-CD units and are stabilized by hydrogen bonding between adjacent cyclodextrin molecules. [] Dynamic light scattering (DLS) and fluorescence anisotropy measurements confirm the formation and stability of these nanotubes.
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